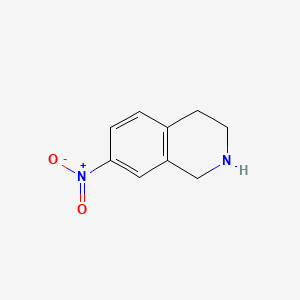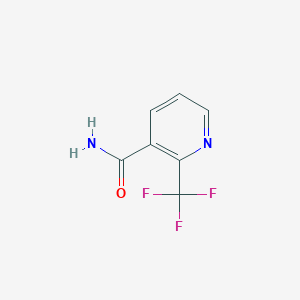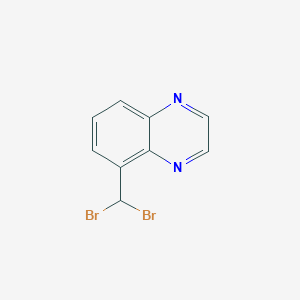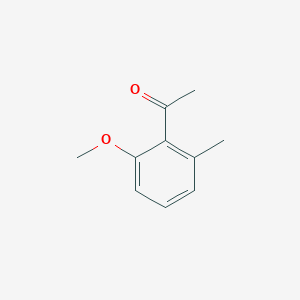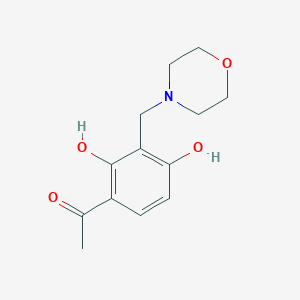
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone
Descripción general
Descripción
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone (1-DMPE) is a synthetic compound that has recently been studied for its potential applications in the scientific research field. It has a unique structure that makes it an ideal candidate for a range of applications, including use in drug synthesis and as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
Environmental Remediation and Advanced Oxidation Processes
A comprehensive review highlights the significance of advanced oxidation processes (AOPs) in degrading acetaminophen from aqueous media. The study discusses the biotoxicity and degradation pathways of by-products, emphasizing the role of hydroquinone, 1,4-benzoquinone, and others in environmental ecosystems. This research underscores the potential environmental impact and necessitates further exploration of related compounds like 1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone in similar contexts (Qutob et al., 2022).
Anticancer Properties
Research on nonsteroidal antiestrogens reviews the chemistry of compounds demonstrating potent antitumor effects, highlighting their importance in breast cancer management. The study emphasizes structure-activity relationships, suggesting that modifications in phenyl ethanone structures could enhance therapeutic efficacy (Magarian et al., 1994).
Proteostasis and Therapeutic Effects
The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis offer insights into the chemical chaperone properties of related compounds. This research discusses how such compounds can prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress, suggesting potential applications in treating diseases caused by protein misfolding (Kolb et al., 2015).
Antioxidant Activity Analysis
A review on determining antioxidant activity elaborates on the significance of evaluating compounds for their antioxidant properties, using various assays like ORAC, HORAC, and FRAP. This research highlights the importance of such evaluations in identifying potential therapeutic agents with antioxidant capacities (Munteanu & Apetrei, 2021).
Application in Redox Mediation for Organic Pollutants Treatment
An investigation into the use of redox mediators in treating organic pollutants with oxidoreductive enzymes presents a novel approach to environmental remediation. This study discusses how enzymes, in the presence of redox mediators, can efficiently degrade recalcitrant compounds, pointing towards the potential application of phenyl ethanone derivatives in enhancing these processes (Husain & Husain, 2007).
Propiedades
IUPAC Name |
1-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(15)10-2-3-12(16)11(13(10)17)8-14-4-6-18-7-5-14/h2-3,16-17H,4-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXPQRBLGPFPOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)CN2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



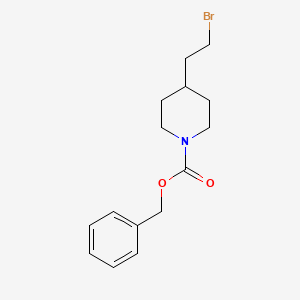
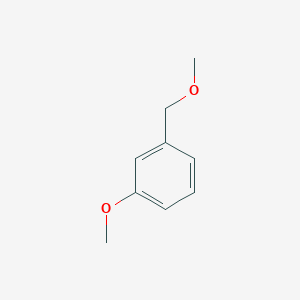
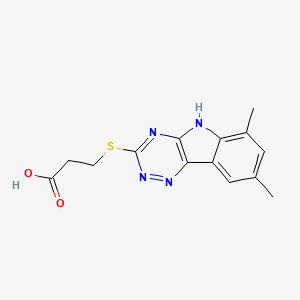
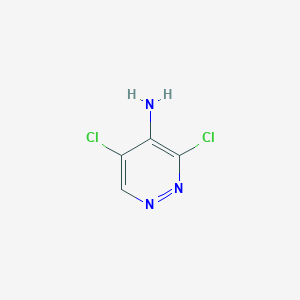
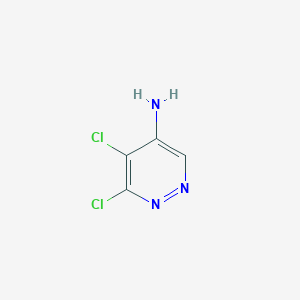
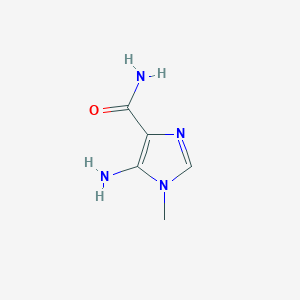
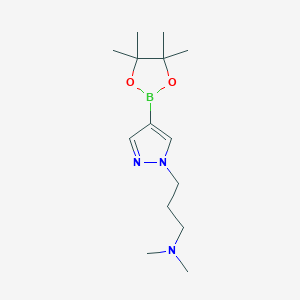
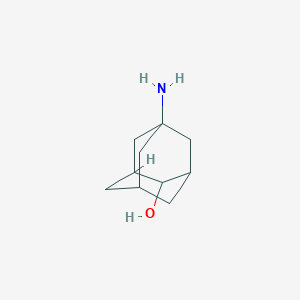
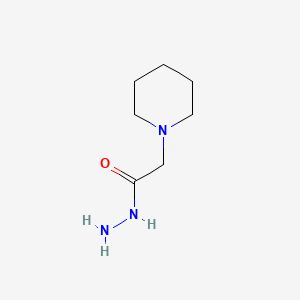
![2-[1,1'-Biphenyl]-4-yl-1-ethanol](/img/structure/B1312398.png)
